molecular formula C19H19N3O2S B2719072 2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline CAS No. 1705469-07-3

2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline

Cat. No.: B2719072
CAS No.: 1705469-07-3
M. Wt: 353.44
InChI Key: WXULKWKIUJCMSZ-UHFFFAOYSA-N
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Description

2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline is a complex organic compound that features a combination of a thiophene ring, a quinoxaline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline typically involves multi-step organic reactions. One common approach is to start with the thiophene derivative and the quinoxaline derivative, which are then linked through a piperidine intermediate. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the purification of intermediates and the final product, often using techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline moiety can be reduced to form dihydroquinoxalines.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the quinoxaline moiety results in dihydroquinoxalines.

Scientific Research Applications

2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

    2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline: is similar to other compounds that feature thiophene, quinoxaline, and piperidine moieties.

    Thiophene derivatives: These compounds are known for their electronic properties and are used in materials science.

    Quinoxaline derivatives: These compounds have applications in medicinal chemistry due to their biological activity.

    Piperidine derivatives: These compounds are commonly used in pharmaceuticals due to their structural versatility.

Uniqueness

The uniqueness of this compound lies in its combination of these three moieties, which imparts a unique set of chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

2-{[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]oxy}quinoxaline (CAS Number: 2379997-48-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including anticancer and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.4 g/mol. The compound features a quinoxaline core substituted with a piperidine moiety and a methylthiophene group, which may contribute to its biological activities.

Anticancer Activity

Recent studies have demonstrated that quinoxaline derivatives exhibit significant anticancer properties. For instance, one study reported that certain quinoxaline derivatives showed inhibitory effects on the viability of A431 human epidermoid carcinoma cells. The mechanism involved the inhibition of Stat3 phosphorylation/activation, which is critical for cancer cell proliferation and survival .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 6A43112.5Inhibition of Stat3
Compound 12A43115.0Induction of apoptosis

Antimicrobial Activity

Quinoxaline derivatives are also known for their antimicrobial properties. A study highlighted that several synthesized quinoxalines exhibited high degrees of inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as dual-action agents against infections .

Table 2: Antimicrobial Activity of Quinoxaline Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Quinoxaline AStaphylococcus aureus18
Quinoxaline BEscherichia coli20

The biological activity of this compound can be attributed to its ability to interact with various cellular targets. The compound's structure allows it to inhibit key signaling pathways involved in cancer cell growth and survival. Specifically, the inhibition of Stat3 signaling has been noted as a critical pathway affected by quinoxaline derivatives .

Case Studies

A notable case study involved the synthesis and evaluation of various quinoxaline derivatives, including those similar to this compound. The study found that these compounds not only inhibited tumor cell growth but also exhibited low toxicity towards normal cells, indicating a promising therapeutic index for further development .

Properties

IUPAC Name

(4-methylthiophen-2-yl)-(4-quinoxalin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2S/c1-13-10-17(25-12-13)19(23)22-8-6-14(7-9-22)24-18-11-20-15-4-2-3-5-16(15)21-18/h2-5,10-12,14H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXULKWKIUJCMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)N2CCC(CC2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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